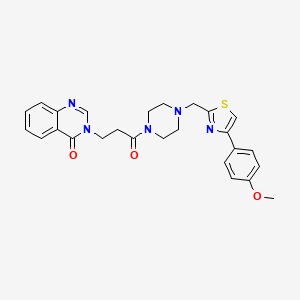
3-(3-(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with several functional groups, including a quinazolinone, a thiazole, and a piperazine. These groups are common in many pharmaceuticals and could potentially give the compound a range of biological activities .
Molecular Structure Analysis
The compound contains several aromatic rings (quinazolinone and thiazole) which could participate in pi stacking interactions. The piperazine could act as a linker between different parts of the molecule .科学的研究の応用
Pharmacological Activities
Quinazoline derivatives exhibit a wide range of pharmacological activities. For example, derivatives like DC-015 have been identified as potent and selective α1-adrenoceptor antagonists, showing significant effects in rat models for their potential in treating hypertension and related cardiovascular conditions (Yen et al., 1996). Similarly, DL-017 has been reported for its α1-adrenoceptor antagonistic and type I antiarrhythmic effects on mammalian cardiac tissues, suggesting its utility in managing hypertension without causing reflex tachycardia (Tsai et al., 2001).
Antimicrobial and Antifungal Properties
The antimicrobial and antifungal potentials of quinazoline derivatives have been explored, with compounds demonstrating activity against a range of bacterial and fungal pathogens. A study on s-Triazine-Based Thiazolidinones as antimicrobial agents highlights the synthesis of novel compounds with significant antimicrobial activity, providing a basis for developing new antimicrobial therapies (Patel et al., 2012).
Corrosion Inhibition
In addition to their biomedical applications, quinazoline derivatives have been studied for their corrosion inhibition properties. Compounds like PPQ and MPPQ were designed and investigated as effective corrosion inhibitors for mild steel in HCl, showcasing the versatility of quinazoline derivatives in industrial applications (Chen et al., 2021).
Anticonvulsant and Neuroprotective Effects
Quinazoline derivatives have been evaluated for their anticonvulsant properties and potential neuroprotective effects. Research indicates that certain derivatives could serve as significant leads for developing treatments against seizures and related neurological disorders (Misra et al., 1978).
Anti-Tubercular Activity
The fight against tuberculosis has also seen the application of quinazoline derivatives, with studies demonstrating their efficacy against Mycobacterium tuberculosis. Compounds have been synthesized and screened for their anti-tubercular activity, suggesting their potential as novel therapeutic agents (Nagaladinne et al., 2020).
作用機序
Target of Action
It is known that similar compounds have been evaluated for their biological activities against various cell lines .
Biochemical Pathways
Similar compounds have been shown to exhibit diverse types of biological and pharmaceutical activities . The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.
Result of Action
Similar compounds have been found to present significant biological activities against various cell lines .
将来の方向性
特性
IUPAC Name |
3-[3-[4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-3-oxopropyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O3S/c1-34-20-8-6-19(7-9-20)23-17-35-24(28-23)16-29-12-14-30(15-13-29)25(32)10-11-31-18-27-22-5-3-2-4-21(22)26(31)33/h2-9,17-18H,10-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXXREMDMWYDOAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)CN3CCN(CC3)C(=O)CCN4C=NC5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-Amino-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-thiazole-5-carboxylic acid](/img/structure/B2807863.png)
![Methyl 2-methyl-5-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2807865.png)
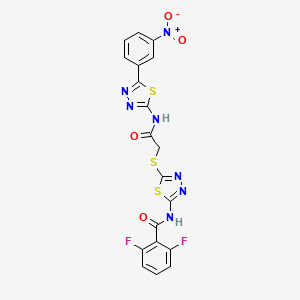
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2807868.png)
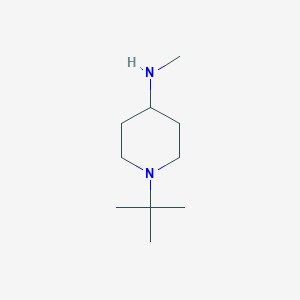
![7-methyl-N-(2-(methylthio)phenyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2807872.png)

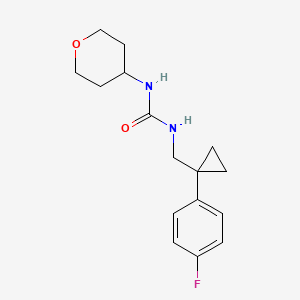
![4-Chloro-2-[(4-methylcyclohexyl)oxy]pyrimidine](/img/structure/B2807878.png)
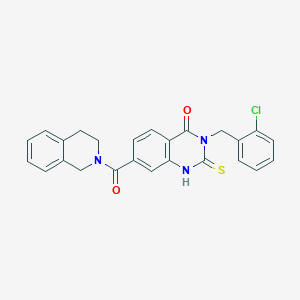
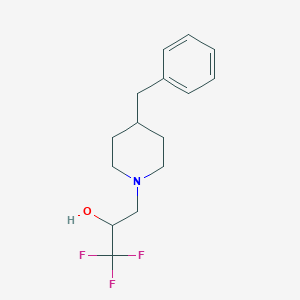
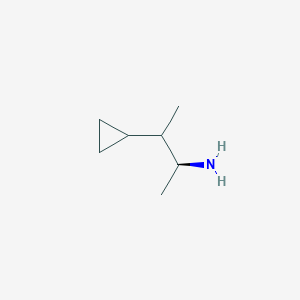
![Tert-butyl 2-[5-methyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]acetate](/img/structure/B2807882.png)
![ethyl 5-(2-chlorophenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2807883.png)
